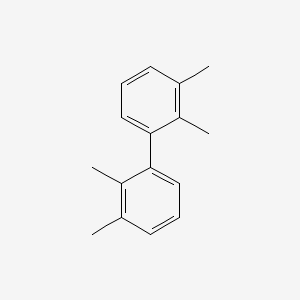
2,2',3,3'-Tetramethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 3, and 3’ positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetramethylbiphenyl typically involves the reductive coupling of 3-nitro-o-xylene using sodium borohydride in an aprotic solvent. This method is preferred over traditional zinc powder reduction in alkaline alcohol water due to its higher yield and simpler post-treatment . The process includes steps such as rearrangement reaction, deamination, and oxidative dehydration .
Industrial Production Methods
Industrial production of 2,2’,3,3’-Tetramethylbiphenyl often employs continuous production techniques to ensure high yield and efficiency. The use of 3-nitro-o-xylene as a starting material and sodium borohydride for reductive coupling are common practices in the industry .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetramethylbiphenyl undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions are used in its synthesis.
Substitution: It can undergo substitution reactions where the methyl groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is used for reductive coupling.
Solvents: Aprotic solvents are preferred for these reactions.
Major Products Formed
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Formed through oxidation.
Various substituted biphenyls: Formed through substitution reactions.
Scientific Research Applications
2,2’,3,3’-Tetramethylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’,3,3’-Tetramethylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can undergo oxidation processes catalyzed by manganese oxide nanoparticles, where organic acids or aldehydes act as electron acceptors . This mechanism is O2-independent and can be inhibited by the pre-addition of H2O2 .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2’,3,3’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other tetramethylbiphenyl isomers. Its stability and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7495-46-7 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-7-5-9-15(13(11)3)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 |
InChI Key |
NGDMCVXWKKYGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


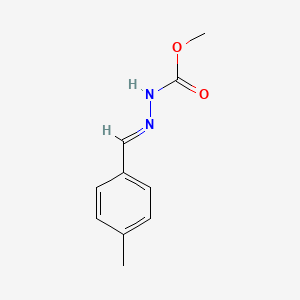
methanone](/img/structure/B11941647.png)
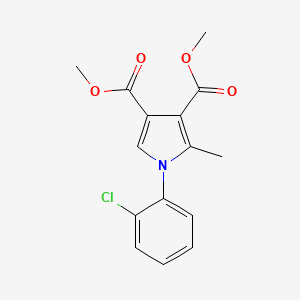
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)


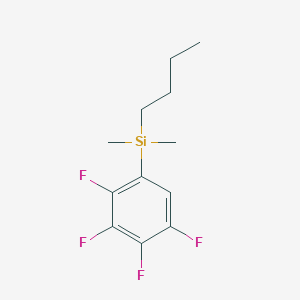

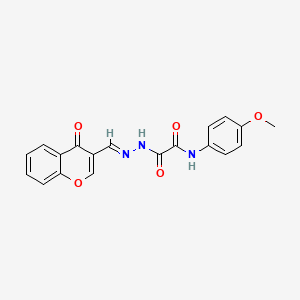

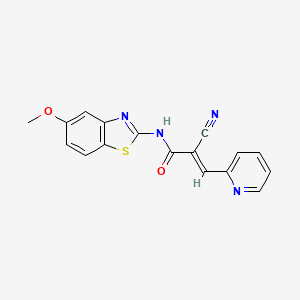
![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)

